

Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

Cat. No.: B1266416

[Get Quote](#)

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **7-Bromo-5-chloroquinolin-8-ol** (also known as 7-bromo-5-chloro-8-hydroxyquinoline). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Properties and Data

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile chemical and biological activities.^[1] Its structure, featuring both bromine and chlorine substituents on the quinoline ring, imparts unique properties relevant to medicinal chemistry and analytical applications.

Physical Properties

The physical characteristics of **7-Bromo-5-chloroquinolin-8-ol** are summarized below. The compound typically appears as a solid, ranging from white or pale yellow to reddish-yellow powder.^{[2][3]}

Property	Value	Unit	Citations
Molecular Formula	C ₉ H ₅ BrCINO	-	[2]
Molecular Weight	258.50	g/mol	[2] [4]
Melting Point	176 - 182	°C	[2]
Boiling Point (Predicted)	358.4 ± 37.0	°C	[2]
Density (Predicted)	1.803 ± 0.06	g/cm ³	[2]
Appearance	Solid; White to off-white, Pale yellow to reddish-yellow	-	[2] [3]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)	-	[2]
Storage Temperature	Room Temperature; Sealed in dry conditions	-	[2]

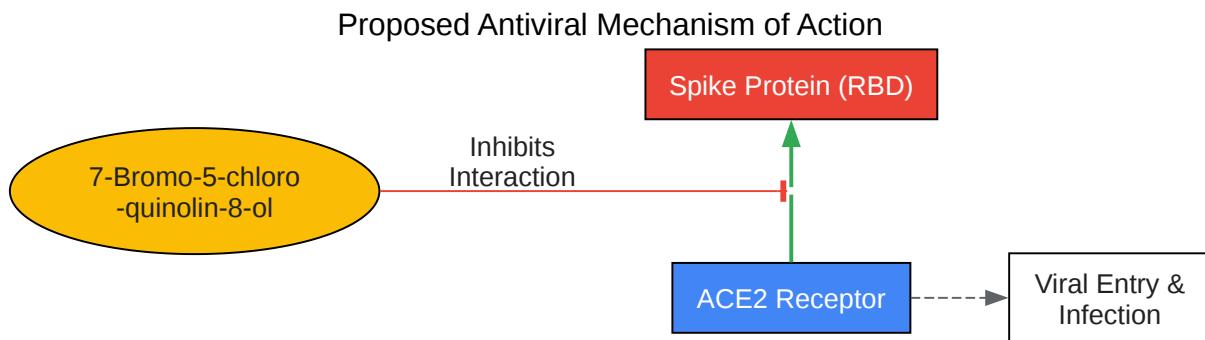
Chemical and Thermodynamic Properties

The chemical properties highlight the compound's reactivity and behavior in various systems. Its ability to act as a chelating agent is a key feature.[\[1\]](#)[\[3\]](#) Thermodynamic data provides insight into its stability and energy characteristics.[\[4\]](#)

Property	Value	Unit	Citations
pKa (Predicted)	2.23 ± 0.30	-	[2]
LogP (Octanol/Water Partition Coefficient)	3.356	-	[4]
Log ₁₀ WS (Water Solubility)	-4.44	mol/L	[4]
Standard Solid			
Enthalpy of Combustion (ΔcH°solid)	-4130.20 ± 1.70	kJ/mol	[4]
Enthalpy of Formation (Gas, ΔfH°gas)	-14.50 ± 2.20	kJ/mol	[4]
Solid Phase Enthalpy of Formation (ΔfH°solid)	-127.70 ± 2.10	kJ/mol	[4]
Enthalpy of Sublimation (ΔsubH°)	113.20 ± 0.80	kJ/mol	[4]
Flash Point	170.6 ± 26.5	°C	[2]

Spectral Data

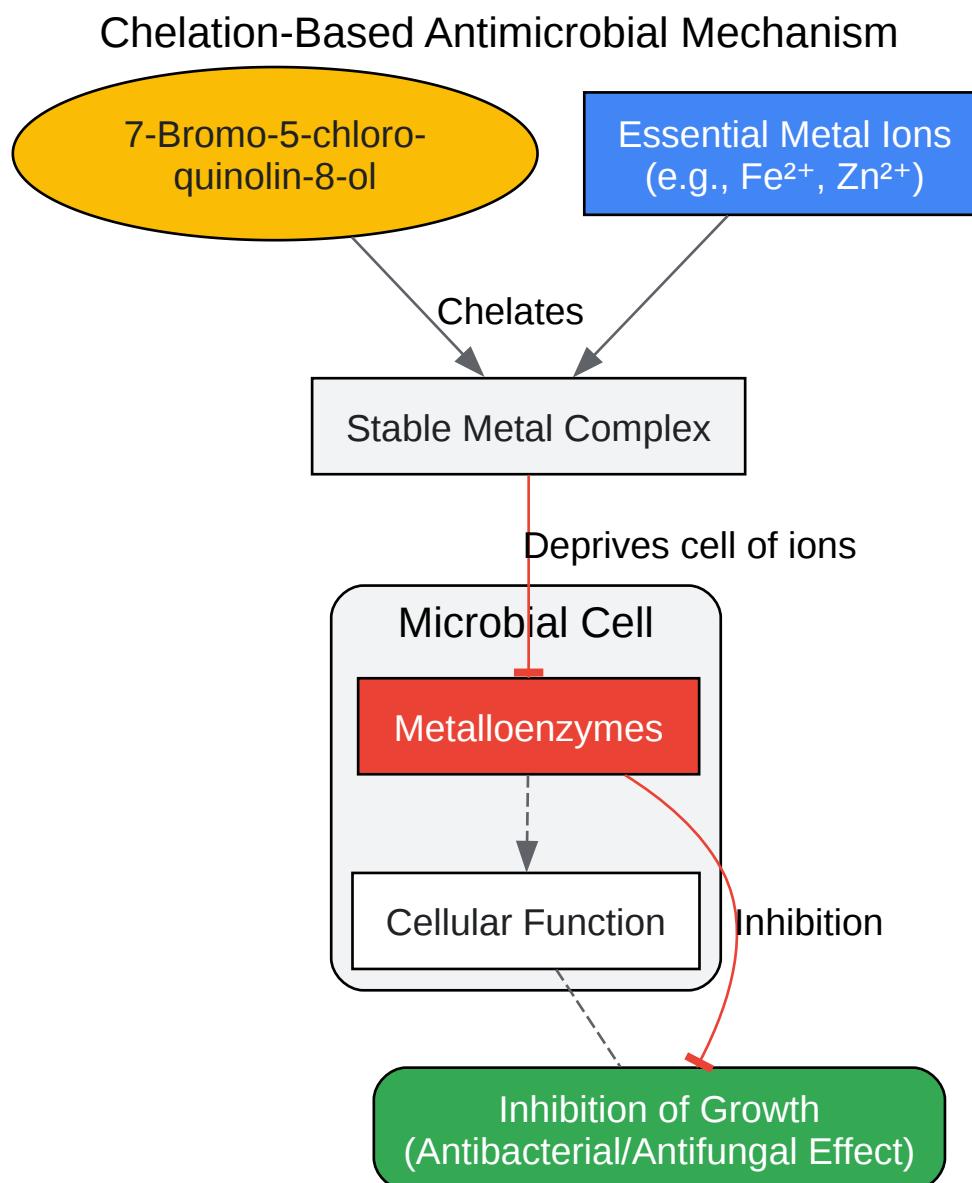
Spectroscopic analysis is crucial for the structural confirmation of **7-Bromo-5-chloroquinolin-8-ol**.


- FTIR and FT-Raman: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound have been measured, allowing for a complete vibrational assignment and analysis of its fundamental modes.[\[5\]](#)
- NMR Spectroscopy: Both ¹H and ¹³C NMR spectral data are available for structural elucidation.[\[3\]](#)[\[6\]](#)

- Mass Spectrometry (MS): LC-MS/MS methods have been developed, identifying a key transition for the protonated molecule $[M+H]^+$ at m/z 257.919 \rightarrow m/z 151.005.[7][8]

Biological Activity and Mechanism of Action

7-Bromo-5-chloroquinolin-8-ol exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions essential for various cellular processes.[1][9]


- Antimicrobial and Antifungal Activity: The compound is effective against various bacteria and fungi.[3] The mechanism is believed to involve the chelation of metal ions like iron, which deprives microbes of essential nutrients and disrupts enzymatic functions.[9] For fungi, it may also cause damage to the cell wall and cytoplasmic membrane.[10]
- Antituberculosis Activity: Halogenated 8-hydroxyquinolines have shown promise as antituberculosis agents.[9][11] **7-Bromo-5-chloroquinolin-8-ol** was identified as a potent inhibitor of two Methionine Aminopeptidase (MetAP) enzymes in *Mycobacterium tuberculosis*, which are crucial for post-translational modification of proteins.[8]
- Antiviral Properties: The compound has been investigated as a potential treatment for SARS-CoV-2. It has been shown to block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby impeding viral entry into host cells. It also inhibits the exopeptidase activity of ACE2.

[Click to download full resolution via product page](#)

Proposed antiviral mechanism against SARS-CoV-2.

The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions like copper and zinc is a central theme in their biological activity, impacting processes from microbial growth to amyloid plaque formation in neurodegenerative diseases.[12][13]

[Click to download full resolution via product page](#)

Logical flow of the metal chelation mechanism.

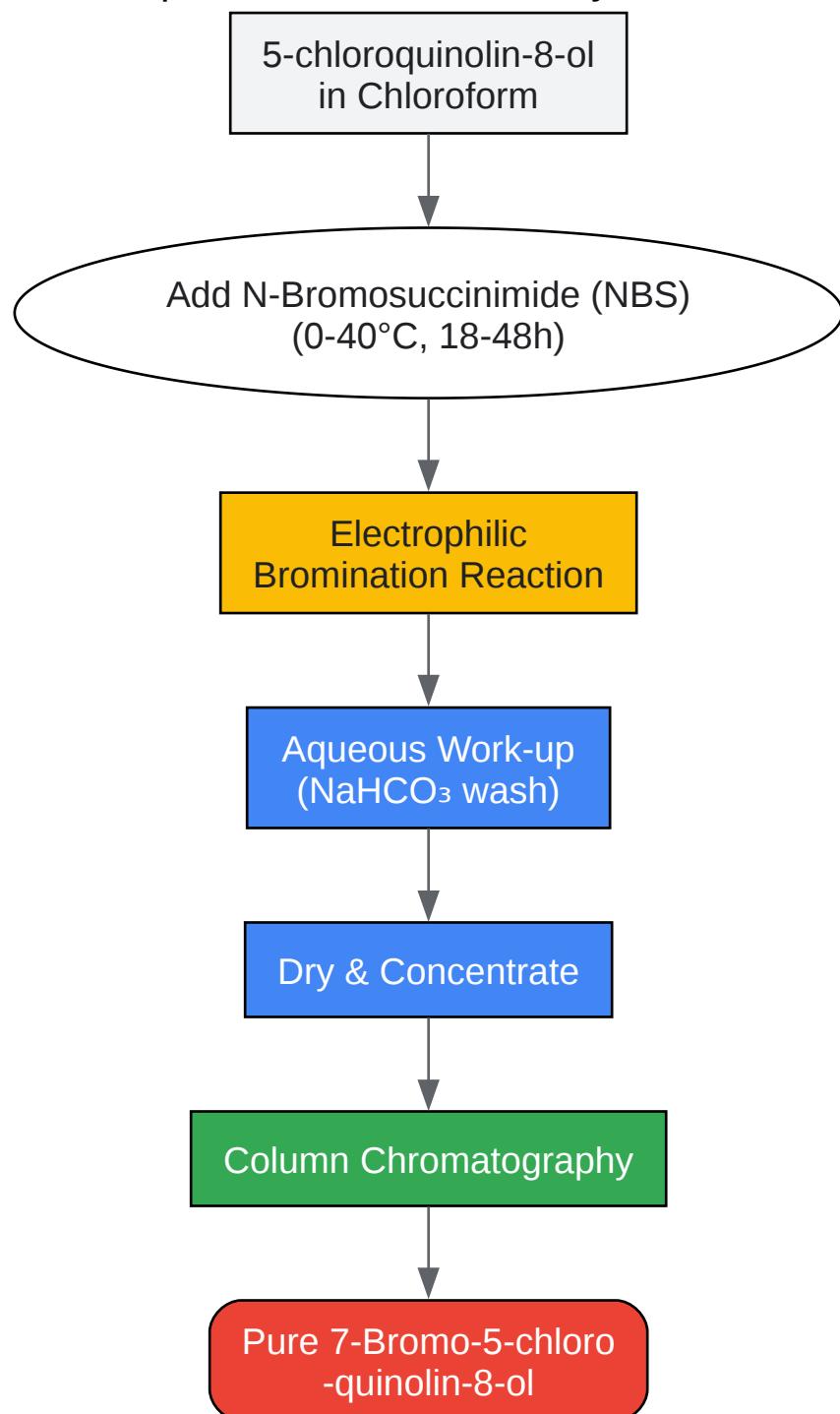
Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **7-Bromo-5-chloroquinolin-8-ol**, based on established procedures for similar compounds.

Synthesis Protocol: Electrophilic Bromination

A plausible route for the synthesis of **7-Bromo-5-chloroquinolin-8-ol** is the direct bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 is an activating, ortho-para directing group, facilitating electrophilic substitution at positions 5 and 7. Since position 5 is already occupied by a chloro group, the bromination is expected to occur regioselectively at position 7. [14]

Materials:


- 5-chloroquinolin-8-ol (starting material)
- N-Bromosuccinimide (NBS) or molecular bromine (Br_2)
- Chloroform (CHCl_3) or other suitable solvent
- Sodium bicarbonate (NaHCO_3) solution (5%)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate and hexane for chromatography

Procedure:

- Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a reaction vessel protected from light.
- Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at 0 °C. After the addition, allow the temperature to rise to 40 °C.[14]
- Reaction: Stir the mixture continuously for 18-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[14]
- Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid, followed by water.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]

- Purification: Purify the crude **7-Bromo-5-chloroquinolin-8-ol** by column chromatography (e.g., on alumina or silica gel) using a solvent system such as ethyl acetate/hexane to yield the final product.[14]

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Workflow for the synthesis of the target compound.

Analytical Protocol: LC-MS/MS Quantification

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **7-Bromo-5-chloroquinolin-8-ol** in biological matrices like rat plasma and urine.[7][8]

Instrumentation & Conditions:

- Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system. [7][8]
- Column: Waters Xterra MS C18 (3.5 μ m, 125 \AA , 2.1 \times 50 mm).[7][8]
- Mobile Phase: A gradient system of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[7][8]
- Mass Spectrometer: 4000 QTRAP® or similar, using Multiple Reaction Monitoring (MRM) in positive ion mode.[7][8]
- MRM Transitions:
 - Analyte (CLBQ14): $[\text{M}+\text{H}]^+$ m/z 257.919 \rightarrow m/z 151.005[7][8]
 - Internal Standard (Clioquinol): $[\text{M}+\text{H}]^+$ m/z 305.783 \rightarrow m/z 178.917[7][8]

Sample Preparation (Protein Precipitation):

- To a sample of plasma or urine, add an internal standard.
- Add acetonitrile to precipitate proteins.
- Vortex the mixture and then centrifuge to pellet the precipitate.
- Collect the supernatant for injection into the LC-MS/MS system.[8]

This method demonstrates good linearity (1-1000 ng/mL), high extraction recovery (>96%), and stability for pharmacokinetic studies.[7][8]

Safety Information

When handling **7-Bromo-5-chloroquinolin-8-ol**, standard laboratory safety precautions should be taken. The compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or fume hood. Avoid contact with strong oxidants and flammable materials.[2]

Conclusion

7-Bromo-5-chloroquinolin-8-ol is a versatile halogenated quinoline with significant potential in drug development and analytical chemistry. Its well-defined physical and chemical properties, combined with its broad-spectrum biological activity, make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of infectious diseases and virology. The established protocols for its synthesis and analysis provide a solid foundation for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemeo.com [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) Raman [m.chemicalbook.com]
- 7. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor - News - Zhejiang

ALWSCI Technologies Co.,Ltd [alwsci.com]

- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266416#physical-and-chemical-properties-of-7-bromo-5-chloroquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com